N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[3-(Acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 4-bromophenyl substituent on the pyridazinone core and an acetylamino phenyl group on the acetamide side chain. The compound shares structural similarities with antipyrine/pyridazinone hybrids and other acetamide derivatives, which are often explored for their bioactivity, including anti-inflammatory and antimicrobial properties .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-25-20(28)10-9-18(24-25)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNULJAGXFWFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an acetylamino group and a pyridazinone moiety, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 363.21 g/mol.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. A study screening various N-substituted phenyl compounds highlighted their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogenated phenyl groups, particularly bromine, enhances the lipophilicity of these compounds, facilitating membrane penetration and increasing antimicrobial efficacy .
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | Effective | Moderate | Less effective |
| N-(3-bromophenyl) chloroacetamide | Highly effective | Less effective | Moderate |
Antitumor Activity
In vivo studies have indicated that compounds with similar structures can target sigma receptors, which are implicated in various tumor types. For instance, [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide showed promising results in imaging tumor uptake in breast cancer models, suggesting that modifications in the structure can enhance selectivity and efficacy against tumors .
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets:
- Sigma Receptors : Binding affinity to sigma receptors may play a crucial role in modulating cellular responses in cancer cells.
- Cell Membrane Penetration : The lipophilic nature of the compound aids in crossing cell membranes, enhancing its antimicrobial and antitumor effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of N-substituted phenyl compounds against clinical isolates of MRSA. The results indicated that compounds with bromine substitutions exhibited superior activity compared to their non-halogenated counterparts, reinforcing the importance of structural modifications in enhancing biological activity .
Case Study 2: Antitumor Imaging
A comparative analysis involving [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide demonstrated its potential as a selective imaging agent for breast tumors. The study highlighted that blocking sigma(1) receptors increased the tumor-to-background ratio, suggesting that similar structural analogs could be developed for improved imaging applications in oncology .
Comparison with Similar Compounds
Key Observations :
- Yield Trends : Bromophenyl-substituted derivatives (e.g., 8a) exhibit lower synthetic yields (10%) compared to iodophenyl (46%) or fluorophenyl (63%) analogs, suggesting bromine’s steric or electronic challenges during substitution .
- Substituent Effects :
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Structural Metrics
Key Observations :
- Hydrogen Bonding: The acetylamino group in the target compound likely participates in N-H⋯O interactions, similar to antipyrine hybrids (e.g., ), which stabilize protein-ligand complexes.
- Stereoelectronic Effects : Bromophenyl derivatives exhibit longer C-Br bond lengths (~1.89 Å) vs. C-Cl (~1.73 Å), influencing conformational flexibility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
